molecular formula C17H21N3O2 B578751 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1226776-87-9

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No. B578751
M. Wt: 299.374
InChI Key: NCLANSDSIRSLJV-UHFFFAOYSA-N
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Description

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 . The IUPAC name for this compound is tert-butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate .


Molecular Structure Analysis

The molecular structure of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is characterized by a bicyclic skeleton, a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves reductive amination, chlorination, and cyclization, with an overall yield of 53%. The effects of solvent and base on the cyclization reaction were examined to optimize reaction conditions (Teng Da-wei, 2012).
  • A related study on the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones demonstrated their potential for antibacterial activities and CDKs inhibitory activities, highlighting the versatility of this chemical scaffold (D. Geffken et al., 2011).

Anticancer Activities

  • Novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities. Compounds exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM, suggesting the potential of this chemical framework in anticancer drug development (Otmane Bourzikat et al., 2022).

Antimicrobial Activities

  • The synthesis and evaluation of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrated promising antimicrobial activity. This study underscores the potential of imidazo[1,2-a]pyrazine derivatives in developing new antimicrobial agents (B. Jyothi & N. Madhavi, 2019).

Molecular Docking and ADME Studies

  • The design, synthesis, and evaluation of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units were conducted. The study not only demonstrated potent cytotoxicity and apoptotic activity but also highlighted the compound's potential in anticancer research through molecular docking and ADME studies (Dachuan Liu et al., 2019).

Synthesis and Characterization

  • A study on the synthesis and characterization of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one explores the potential applications of fluorinated fused-ring pyrazoles in medicinal chemistry, indicating the broad applicability of these compounds in drug development (L. Lam, Sangho Park, & Joseph Sloop, 2022).

properties

IUPAC Name

tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLANSDSIRSLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693914
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

CAS RN

1226776-87-9
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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